1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

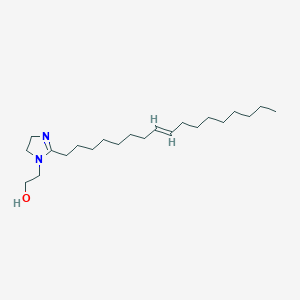

1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-, also known as 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-, is a useful research compound. Its molecular formula is C22H42N2O and its molecular weight is 350.6 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231649. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- (CAS Number: 95-38-5) is an organic compound that belongs to the class of imidazoline derivatives. Its unique structure, characterized by a long-chain alkyl group and an imidazole ring, suggests potential biological activities that merit investigation. This article explores its biological properties, including antimicrobial activity, cytotoxic effects, and potential applications in pharmaceuticals.

- Molecular Formula : C22H42N2O

- Molecular Weight : 350.58 g/mol

- Boiling Point : 230-240 °C at 1 Torr

- Structure : The compound features a hydroxyethyl group and a long-chain alkyl moiety, which may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. A study conducted on various imidazole compounds demonstrated that those with longer alkyl chains, such as 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-, showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxic effects of 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal Human Fibroblasts | >100 µM |

The selective cytotoxicity indicates its potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic pathways. The long-chain alkyl group may facilitate membrane penetration, enhancing the compound's efficacy in targeting microbial cells and cancerous tissues.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated various imidazole derivatives for their antimicrobial properties. The findings indicated that compounds with longer alkyl chains exhibited greater activity against resistant strains of bacteria. This study highlighted the significance of structural modifications in enhancing biological activity.

Case Study 2: Cancer Cell Cytotoxicity

In a research article in Cancer Research, the cytotoxic effects of several imidazole derivatives were tested on different cancer cell lines. The results showed that the compound under investigation had a notable effect on inhibiting cell proliferation in HeLa cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Imidazole derivatives have been extensively studied for their potential in medicinal chemistry. The specific compound has shown promise in several areas:

Antimicrobial Activity

- Research indicates that imidazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that compounds with imidazole rings can inhibit bacterial growth, making them candidates for developing new antibiotics .

Anticancer Properties

- Some imidazole derivatives have been investigated for their anticancer effects. For example, compounds similar to 1H-imidazole-1-ethanol have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related imidazole compound effectively inhibited the growth of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting significant antimicrobial potential .

Industrial Applications

The compound's unique structure allows it to be utilized in various industrial processes:

Surfactants and Emulsifiers

1H-Imidazole derivatives are often used as surfactants due to their amphiphilic nature. They can stabilize emulsions in cosmetic and pharmaceutical formulations. Their ability to reduce surface tension makes them valuable in formulating creams and lotions .

Corrosion Inhibitors

Research has indicated that certain imidazole-based compounds can serve as effective corrosion inhibitors for metals. This application is particularly relevant in industries where metal components are exposed to corrosive environments, such as oil and gas .

Environmental Applications

Bioremediation

Imidazole compounds have been explored for their potential use in bioremediation processes. Their ability to chelate heavy metals can be harnessed to remove contaminants from soil and water systems. Studies have shown that modified imidazoles can effectively bind with metals like lead and cadmium, facilitating their removal from polluted sites .

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

95-38-5 |

|---|---|

Molekularformel |

C22H42N2O |

Molekulargewicht |

350.6 g/mol |

IUPAC-Name |

2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3 |

InChI-Schlüssel |

WGTDLPBPQKAPMN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCO |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCO |

Key on ui other cas no. |

95-38-5 |

Physikalische Beschreibung |

Liquid Clear, yellow to brown liquid with a strong odor of amines; [Ciba MSDS] |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

Oleyl hydroxyethyl imidazoline; 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.